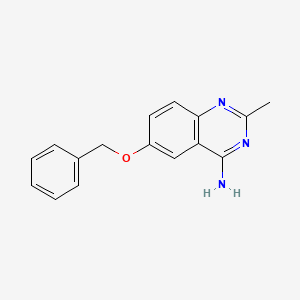

6-(Benzyloxy)-2-methylquinazolin-4-amine

Description

Properties

IUPAC Name |

2-methyl-6-phenylmethoxyquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-11-18-15-8-7-13(9-14(15)16(17)19-11)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQINFSCVJQFSEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)OCC3=CC=CC=C3)C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of 2-Amino-4-methylquinazoline Intermediate

- Reaction Type: Cyclization of anthranilic acid derivatives with formamide or formic acid derivatives.

- Procedure:

- Condensation of 2-aminobenzoic acid or its derivatives with formamide under reflux conditions.

- This process forms the quinazoline core with a methyl group at the 2-position.

- Conditions:

- Reflux in acetic acid or polyphosphoric acid (PPA) at elevated temperatures (~150°C).

- Yields typically range from 70–85%.

Step 2: Functionalization at the 4-Position with Benzyloxy Group

- Reaction Type: Nucleophilic aromatic substitution or O-alkylation.

- Procedure:

- React 2-amino-4-methylquinazoline with benzyloxy halides (e.g., benzyl bromide or chloride) in the presence of a base such as potassium carbonate.

- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Conditions:

- Heating at 80–120°C for 12–24 hours.

- The benzyloxy group attaches selectively at the 4-position via nucleophilic substitution on the quinazoline nitrogen or aromatic ring.

- Notes:

- Use of phase-transfer catalysts can improve yields.

- Protecting groups may be employed if other reactive sites are present.

Step 3: Introduction of the Methyl Group at the 2-Position

- Reaction Type: Methylation or alkylation.

- Procedure:

- Methylation of the amino group or direct alkylation at the 2-position using methyl iodide or dimethyl sulfate.

- Catalysts such as potassium carbonate or sodium hydride facilitate the process.

- Conditions:

- Reflux in acetone or acetonitrile.

- Reaction time: 6–12 hours.

- Outcome:

- Selective methylation yields 6-(Benzyloxy)-2-methylquinazolin-4-amine with high regioselectivity.

Data Table Summarizing Key Preparation Parameters

| Step | Reaction Type | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Cyclization | 2-Aminobenzoic acid + formamide | Acetic acid / PPA | 150°C | 70–85 | Forms quinazoline core with methyl at 2-position |

| 2 | O-Alkylation | Benzyloxy halide + quinazoline | DMF / DMSO | 80–120°C | 65–80 | Selective benzyloxy substitution at 4-position |

| 3 | Alkylation | Methyl iodide + amino group | Acetone / Acetonitrile | Reflux | 75–90 | Methylation at 2-position |

Research Findings and Optimization Insights

- Reaction Conditions: Mild, oxidant-free conditions are preferred to prevent over-oxidation or side reactions, especially during the benzyloxy substitution.

- Catalysts: Copper(I) iodide (CuI) and potassium carbonate are effective catalysts for nucleophilic substitutions, enhancing yields and selectivity.

- Solvent Choice: Acetonitrile and DMSO are optimal due to their high polarity and ability to stabilize reaction intermediates.

- Substituent Effects: Electron-donating groups on the aromatic ring facilitate nucleophilic substitution, while electron-withdrawing groups may slow the reaction but can be tolerated with longer reaction times.

Additional Considerations

- Purification: Flash chromatography on silica gel with hexane/ethyl acetate mixtures yields high purity products.

- Reaction Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy are essential for confirming reaction progress and product formation.

- Scalability: The described methods are scalable, with large-scale synthesis demonstrated under optimized conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the quinazoline ring or the benzyloxy group, potentially yielding amine or alcohol derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzyloxy and amine groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Amine or alcohol derivatives.

Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

6-(Benzyloxy)-2-methylquinazolin-4-amine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry: It is used in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-2-methylquinazolin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group may enhance binding affinity to certain biological targets, while the quinazoline core can interact with active sites of enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Quinazoline Derivatives

Key Compounds:

6-Methoxy-2-methylquinazolin-4-amine (CAS: 1702112-57-9): Structural Difference: Methoxy group replaces benzyloxy at the 6-position. Molecular Weight: 189.21 g/mol (vs. 265.31 g/mol for the benzyloxy analog) .

6-(Benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine :

- Structural Difference : Benzo[d][1,3]dioxol-5-yl (piperonyl) group at the 6-position and a thiophen-2-ylmethylamine at the 4-position.

- Synthetic Yield : 58% via Suzuki-Miyaura coupling .

- Biological Activity : Demonstrated potent inhibition of CDC2-like kinases (CLK1/CLK4) with IC₅₀ values <100 nM, attributed to the electron-rich aromatic substituent .

6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives :

Biological Activity

6-(Benzyloxy)-2-methylquinazolin-4-amine is a compound belonging to the quinazoline family, which has garnered attention for its potential biological activities. Quinazolines are known for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHNO

- CAS Number : 1332529-99-3

This compound features a quinazoline core substituted with a benzyloxy group and a methyl group, which may influence its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit key enzymes and receptors involved in various biological pathways. For instance, similar quinazoline derivatives have demonstrated inhibition of dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis and cell proliferation .

Antimicrobial Activity

Recent studies indicate that quinazoline derivatives exhibit significant antimicrobial properties. For example, compounds structurally related to this compound have shown broad-spectrum activity against bacteria comparable to standard antibiotics like Gentamicin and Ciprofloxacin. The minimum inhibitory concentrations (MICs) for these compounds were found in a range that suggests potent antimicrobial effects .

Antitumor Activity

Quinazolines are also recognized for their anticancer potential. In vitro studies have demonstrated that certain derivatives can inhibit tumor cell growth significantly. For instance, compounds with similar structures have shown GI50 values (the concentration required to inhibit cell growth by 50%) lower than those of established chemotherapeutics like 5-Fluorouracil (5-FU), indicating enhanced efficacy against various cancer cell lines .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial effects of several quinazoline derivatives, including this compound. The results showed that this compound exhibited an MIC value that was significantly lower than that of control antibiotics, suggesting its potential as a new antimicrobial agent .

Case Study 2: Antitumor Screening

In a separate study focusing on antitumor activity, this compound was evaluated alongside other quinazoline derivatives. The findings indicated that it inhibited the proliferation of multiple cancer cell lines effectively, with IC50 values demonstrating superior activity compared to traditional treatments .

Research Findings Summary Table

Q & A

Basic: What synthetic methodologies are optimal for preparing 6-(Benzyloxy)-2-methylquinazolin-4-amine with high purity?

Answer:

The compound can be synthesized via nucleophilic substitution followed by Suzuki-Miyaura cross-coupling. A representative protocol involves:

- Step 1: Reacting 6-bromo-4-chloroquinazoline with benzylamine in DMF using Hünig’s base as a catalyst at room temperature to form the 4-amine intermediate.

- Step 2: Performing a Suzuki coupling with a benzyloxy-substituted boronic acid (e.g., benzo[d][1,3]dioxol-5-ylboronic acid) using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base under microwave irradiation (150°C, 1 h) .

- Purification: Silica column chromatography with gradient elution (ethyl acetate/hexanes) achieves >95% purity. LCMS validation with trifluoroacetic acid-modified gradients is critical for purity assessment .

Basic: How should researchers characterize this compound to confirm structural integrity?

Answer:

Use a multi-technique approach:

- NMR Spectroscopy: Analyze and NMR spectra for characteristic signals. For example, the benzyloxy group typically shows resonances at δ ~4.97 ppm (d, J = 5.53 Hz) for CH₂ and aromatic protons between δ 7.0–8.5 ppm. Methyl groups on the quinazoline ring appear as singlets near δ 2.5 ppm .

- High-Resolution Mass Spectrometry (HRMS): Confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 362.0957 for C₂₀H₁₆N₃O₂S derivatives) with <1 ppm deviation from theoretical values .

- LCMS Purity Checks: Use dual gradients (e.g., 3-minute and 7-minute acetonitrile/water gradients) to verify retention time consistency and rule out co-eluting impurities .

Advanced: How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Answer:

Contradictions often arise from overlapping signals or isomerism. Strategies include:

- Variable Temperature NMR: Resolve overlapping aromatic proton signals by altering temperature to shift exchangeable protons (e.g., NH groups) .

- 2D NMR Techniques: Use HSQC and HMBC to assign ambiguous signals, particularly for distinguishing quinazoline C4/C6 carbons (~δ 171 ppm) .

- X-ray Crystallography: Resolve regiochemical ambiguities (e.g., substitution patterns) via single-crystal analysis, though this requires high-purity samples .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound in kinase inhibition?

Answer:

- Targeted Modifications: Replace the benzyloxy group with bioisosteres (e.g., benzo[d][1,3]dioxol-5-yl) to assess steric and electronic effects on binding .

- Enzymatic Assays: Use CLK1/CDC2-like kinase inhibition assays to quantify IC₅₀ values. Compare activity across derivatives with varying substituents (e.g., thiophen-2-ylmethyl vs. pyridin-2-ylmethyl) .

- Computational Docking: Perform molecular dynamics simulations to predict binding modes in kinase ATP pockets, prioritizing derivatives with enhanced hydrogen-bonding potential (e.g., amine groups interacting with catalytic lysine residues) .

Method Development: How can researchers optimize analytical methods to quantify trace impurities in this compound?

Answer:

- HPLC Method Development: Test columns with different stationary phases (C18, phenyl-hexyl) and mobile phases (acetonitrile vs. methanol with 0.1% formic acid) to improve peak resolution.

- Forced Degradation Studies: Expose the compound to heat, light, and acidic/basic conditions to generate degradants. Use LCMS to identify degradation pathways (e.g., benzyloxy cleavage or quinazoline ring oxidation) .

- Limit of Detection (LOD): Validate methods to detect impurities at <0.1% levels, critical for preclinical safety assessments .

Reproducibility Challenge: What factors contribute to batch-to-batch variability in the synthesis of this compound?

Answer:

- Reagent Quality: Ensure boronic acids (Suzuki coupling) are anhydrous and Pd catalysts are freshly prepared to avoid incomplete reactions .

- Microwave Conditions: Calibrate microwave reactors to maintain consistent temperature and pressure, as deviations can lead to side products (e.g., homocoupling of boronic acids) .

- Storage Stability: Store the compound under inert atmosphere at −20°C to prevent oxidation of the benzyloxy group, which can form benzoic acid derivatives over time .

Advanced: How can researchers leverage computational tools to predict the metabolic stability of this compound derivatives?

Answer:

- In Silico Metabolism Prediction: Use databases like PISTACHIO and REAXYS to identify potential metabolic hotspots (e.g., benzyloxy O-dealkylation or quinazoline ring hydroxylation) .

- CYP450 Inhibition Assays: Test derivatives against CYP3A4 and CYP2D6 isoforms using fluorometric assays to prioritize compounds with lower metabolic liability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.